molecular formula C40H30ClN10O6+ B160682 Nitrotetrazolium Blue chloride CAS No. 298-83-9

Nitrotetrazolium Blue chloride

Cat. No.: B160682
CAS No.: 298-83-9
M. Wt: 782.2 g/mol
InChI Key: NASAMIMNVCVVSX-UHFFFAOYSA-M
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Description

Nitroblue tetrazolium chloride is a chemical compound composed of two tetrazole moieties. It is commonly used in immunology for the sensitive detection of alkaline phosphatase. The compound is known for its ability to form a dark blue dye upon reduction, making it useful in various biochemical assays .

Mechanism of Action

Target of Action

The primary target of Nitrotetrazolium Blue chloride is alkaline phosphatase . Alkaline phosphatase is an enzyme that plays a crucial role in various biochemical pathways, including protein dephosphorylation and transphosphorylation .

Mode of Action

This compound interacts with its target, alkaline phosphatase, in a colorimetric detection assay . It serves as the oxidant in this reaction, while BCIP (5-bromo-4-chloro-3-indolyl-phosphate) acts as the alkaline phosphatase substrate . The interaction between these components results in the generation of an insoluble purple dye, diformazan .

Biochemical Pathways

The action of this compound affects the biochemical pathway involving alkaline phosphatase. This enzyme is involved in various metabolic processes, including the dephosphorylation of proteins and nucleotides . The compound’s interaction with alkaline phosphatase can therefore influence these processes.

Pharmacokinetics

It is known to be soluble in water , which may influence its bioavailability and distribution within the body.

Result of Action

The primary result of this compound’s action is the generation of a dark blue insoluble formazan compound . This occurs when the compound reacts with oxygen . In a diagnostic context, this color change can be used to detect the presence of certain enzymes or metabolites .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is stable for 1-2 weeks in the dark at 0-4°C when dissolved in water . Therefore, light and temperature conditions can affect the compound’s stability and efficacy.

Biochemical Analysis

Biochemical Properties

Nitrotetrazolium Blue chloride plays a significant role in biochemical reactions. It is used as a substrate for dehydrogenases and other oxidases . It interacts with enzymes such as alkaline phosphatase and glucose-6-phosphate dehydrogenase . The nature of these interactions involves the reduction of this compound to form a deep blue-colored precipitate .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can be used to assess cell viability as a function of redox potential . Actively respiring cells convert the water-soluble this compound to a deep blue-colored precipitate . It influences cell function by participating in the detection of reactive oxygen species .

Molecular Mechanism

The mechanism of action of this compound involves its reduction in the presence of certain enzymes. In the presence of alkaline phosphatase, this compound serves as the oxidant and is reduced to form a dark blue dye . This process involves binding interactions with the enzyme, leading to changes in gene expression and enzyme activation.

Metabolic Pathways

This compound is involved in the metabolic pathways of certain enzymes. It interacts with enzymes such as alkaline phosphatase and glucose-6-phosphate dehydrogenase

Transport and Distribution

It is known that the compound can be taken up by cells and reduced to form a precipitate .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitroblue tetrazolium chloride can be synthesized through the reaction of 2,2’-bis(4-nitrophenyl)-5,5’-diphenyl-3,3’-(3,3’-dimethoxy-4,4’-diphenylene)ditetrazolium chloride with appropriate reagents under controlled conditions. The reaction typically involves the use of dimethylformamide (DMF) as a solvent and requires careful temperature control to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, nitroblue tetrazolium chloride is produced by combining the necessary precursors in large-scale reactors. The reaction mixture is then purified through crystallization and filtration processes to obtain the final product in a high-purity form .

Chemical Reactions Analysis

Types of Reactions

Nitroblue tetrazolium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with nitroblue tetrazolium chloride include NADH, NADPH, and various enzymes such as alkaline phosphatase. The reactions are typically carried out in aqueous solutions at controlled pH levels to ensure optimal activity .

Major Products Formed

The major product formed from the reduction of nitroblue tetrazolium chloride is a dark blue diformazan dye. This product is insoluble in water and is often used as a visual indicator in biochemical assays .

Scientific Research Applications

Nitroblue tetrazolium chloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Nitroblue tetrazolium chloride is unique in its ability to form a dark blue dye upon reduction, making it particularly useful in biochemical assays. Similar compounds include:

These compounds share similar chemical structures and applications but may differ in their specific reactivity and solubility properties.

Properties

CAS No.

298-83-9

Molecular Formula

C40H30ClN10O6+

Molecular Weight

782.2 g/mol

IUPAC Name

2-[2-methoxy-4-[3-methoxy-4-[3-(4-nitrophenyl)-5-phenyltetrazol-3-ium-2-yl]phenyl]phenyl]-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;chloride

InChI

InChI=1S/C40H30N10O6.ClH/c1-55-37-25-29(13-23-35(37)47-43-39(27-9-5-3-6-10-27)41-45(47)31-15-19-33(20-16-31)49(51)52)30-14-24-36(38(26-30)56-2)48-44-40(28-11-7-4-8-12-28)42-46(48)32-17-21-34(22-18-32)50(53)54;/h3-26H,1-2H3;1H/q+2;/p-1

InChI Key

NASAMIMNVCVVSX-UHFFFAOYSA-M

SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8.[Cl-].[Cl-]

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3N=C(N=[N+]3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)N6N=C(N=[N+]6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8.[Cl-]

298-83-9

physical_description

Solid;  Color varies (colorless, yellow, blue or black);  [ChemIDplus]

Pictograms

Irritant

Synonyms

Blue, Nitrotetrazolium
Nitro-BT
Nitroblue Tetrazolium
Nitroblue, Tetrazolium
Nitrotetrazolium Blue
Tetrazolium Nitroblue
Tetrazolium, Nitroblue

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Nitroblue Tetrazolium Chloride (NBT) primarily used for in research?

A1: NBT is widely employed as an indicator for the presence and activity of various enzymes and reactive oxygen species (ROS). [, , , , , , ] For instance, it's used to detect superoxide radical anions, a type of ROS, in biological samples. [] It also serves as a histochemical stain to differentiate between viable and thermally damaged cells. []

Q2: How does NBT detect superoxide radical anions?

A2: NBT reacts with superoxide radical anions, undergoing reduction to form a blue-colored compound called diformazan. [, , ] This color change can be easily measured spectrophotometrically, providing a quantifiable measure of superoxide production. []

Q3: What is the role of copper ions in NBT reduction when studying aldopentoses?

A3: In studies with aldopentoses, copper ions (Cu2+) act as a catalyst, promoting the autoxidation of these sugars. [] This autoxidation process generates superoxide radical anions, which then react with NBT, leading to diformazan formation and indicating the presence of these radicals. []

Q4: How is NBT used in enzyme activity assays?

A4: NBT is frequently incorporated into assays for enzymes that produce superoxide radicals as part of their catalytic cycle. [, ] The intensity of the blue color developed, due to diformazan formation, directly correlates with the enzyme activity in the sample. For example, NBT is used in assays for superoxide dismutase (SOD). []

Q5: Can NBT differentiate between viable and non-viable cells? How?

A5: Yes, NBT is employed as a viability stain, particularly in studies involving thermal damage to tissues. [, , ] Viable cells, with intact metabolic activity, reduce NBT to diformazan, exhibiting a blue color. In contrast, thermally damaged cells lose this reducing capacity and remain unstained. []

Q6: How is NBT used to assess the viability of arbuscular mycorrhizal fungi?

A6: In mycorrhizal research, NBT is combined with succinate dehydrogenase (SDH) activity staining to evaluate the viability of fungal structures within plant roots. [, ] While trypan blue staining reveals all fungal structures, NBT specifically stains metabolically active hyphae and arbuscules, providing a more accurate assessment of fungal viability and activity. [, ]

Q7: What is the significance of NBT staining in cancer research?

A7: NBT plays a role in diagnosing certain cancers, like osteosarcoma, where tumor cells overexpress alkaline phosphatase (ALP). [, ] In cytology samples, NBT combined with a phosphatase substrate like 5-bromo-4-chloro-3-indolyl phosphate toluidine salt stains ALP-positive malignant cells, aiding in confirming the diagnosis. [, ]

Q8: How does NBT contribute to understanding the effects of intense focused ultrasound?

A8: Intense focused ultrasound (IFUS) is a non-invasive technique that induces localized thermal damage in tissues. [, ] NBT staining helps visualize the depth and extent of thermal damage caused by IFUS, revealing the precise areas where cell viability is affected. This is crucial for assessing the safety and efficacy of IFUS in various applications. [, ]

Q9: What insights can NBT provide in studying the impact of environmental pollutants?

A9: NBT can be used to assess the oxidative stress induced by environmental pollutants in biological systems. [] The increased production of ROS, like superoxide, in response to pollutants can be detected by NBT, offering insights into the toxicological effects of such contaminants.

Q10: What is the significance of NBT in studying cellular differentiation processes?

A10: NBT is a valuable tool for studying cellular differentiation, particularly in immune cells. [, ] The reduction of NBT is often used as a marker for the activation and differentiation of phagocytic cells, such as neutrophils and macrophages, providing insights into immune responses. []

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